molecular formula C21H26N2O6S B3579059 3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3579059
M. Wt: 434.5 g/mol
InChI Key: XHGONFKTACTRMA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring and a para-substituted phenyl group modified with a piperidine-1-sulfonyl moiety. This compound is structurally characterized by its electron-rich methoxy groups and the sulfonyl-linked piperidine, which confer unique physicochemical properties. The trimethoxy groups enhance hydrophilicity and may facilitate interactions with biological targets through hydrogen bonding or π-π stacking. The sulfonyl-piperidine moiety contributes to metabolic stability due to the robust nature of sulfonamide bonds compared to esters or amides .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-13-15(14-19(28-2)20(18)29-3)21(24)22-16-7-9-17(10-8-16)30(25,26)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGONFKTACTRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine-1-Sulfonyl Group: The piperidine-1-sulfonyl group can be introduced by reacting the benzamide with piperidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3,4,5-Trimethoxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide C₂₁H₂₇N₂O₇S ~469.5 3,4,5-Trimethoxy, Piperidine sulfonyl High oxygen content, sulfonyl for stability
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl-piperidine, Phenyl Simpler structure, lower molecular weight
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, Sulfamoyl pyridine Larger heterocyclic system, sulfamoyl group
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide () C₃₂H₃₄FN₇O₄S 656.72 Oxadiazole, Fluorophenyl, Methylsulfonylamino Chiral centers, fluorinated aromatic ring

Key Observations:

Substituent Diversity : The target compound’s trimethoxy and sulfonyl-piperidine groups distinguish it from analogs with sulfamoyl () or fluorophenyl substituents (). Sulfonyl groups generally confer greater metabolic stability than sulfamoyl moieties .

Molecular Weight and Complexity : The target’s molecular weight (~469.5 g/mol) is intermediate compared to simpler derivatives like (276.38 g/mol) and highly complex structures like (656.72 g/mol). This balance may optimize bioavailability and synthetic feasibility.

Electronic Effects : The electron-donating methoxy groups in the target contrast with the electron-withdrawing fluorophenyl group in , suggesting divergent interactions with biological targets (e.g., hydrophobic vs. polar binding pockets).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3,4,5-TRIMETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE

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